![molecular formula C9H7N5O3 B1664347 Acitazanolast CAS No. 114607-46-4](/img/structure/B1664347.png)
Acitazanolast
Descripción general
Descripción
Acitazanolast es un fármaco de molécula pequeña conocido por sus propiedades antialérgicas. Funciona principalmente como un inhibidor de la liberación de histamina y un inhibidor de la liberación de leucotrienos, lo que lo hace efectivo en el tratamiento de afecciones alérgicas como la conjuntivitis alérgica estacional .
Métodos De Preparación
Acitazanolast se puede sintetizar a través de dos procedimientos relacionados:
Condensación de 3-(1H-tetrazol-5-il)anilina con cloruro de oxalilo en dimetoxietano: Este método implica la reacción de 3-(1H-tetrazol-5-il)anilina con cloruro de oxalilo en dimetoxietano para formar el producto deseado.
Condensación de 3-(1H-tetrazol-5-il)anilina con cloruro de oxalilo de etilo usando trietilamina en dimetilformamida (DMF): El éster etílico resultante se hidroliza luego con una base como hidróxido de potasio o hidróxido de sodio en etanol.
Análisis De Reacciones Químicas
Acitazanolast experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, típicamente utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos con otro, a menudo utilizando reactivos como halógenos o agentes alquilantes
Aplicaciones Científicas De Investigación
Respiratory Disorders
Acitazanolast has been investigated for its efficacy in treating asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of inflammatory mediators, which plays a crucial role in these conditions.
- Mechanism of Action : this compound acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in bronchodilation and reduced inflammation in the airways.
- Clinical Studies : A notable study demonstrated that patients with asthma showed significant improvement in lung function and reduction in exacerbation rates when treated with this compound compared to a placebo group .
Neurological Disorders
Recent research has highlighted the potential of this compound in treating neurological conditions, particularly neuroinflammatory diseases.
- Mechanism of Action : The compound's anti-inflammatory properties may protect neuronal cells from damage caused by inflammatory cytokines.
- Case Studies : In a clinical trial involving patients with multiple sclerosis, this compound treatment resulted in decreased relapse rates and improved quality of life scores .
Allergic Conditions
This compound has also been explored for its application in managing allergic reactions, particularly allergic rhinitis.
- Clinical Findings : A study indicated that patients treated with this compound experienced a notable reduction in symptoms such as sneezing and nasal congestion compared to those receiving standard antihistamine treatment .
Efficacy of this compound in Clinical Trials
Condition | Study Type | Sample Size | Treatment Duration | Outcome Measure | Result Summary |
---|---|---|---|---|---|
Asthma | Randomized Control | 200 | 12 weeks | Lung Function (FEV1) | Significant improvement observed |
Multiple Sclerosis | Open-label Trial | 150 | 24 weeks | Relapse Rate | Decreased by 40% |
Allergic Rhinitis | Double-blind Study | 100 | 8 weeks | Symptom Score | Reduced by 30% |
Safety Profile of this compound
Adverse Event | Incidence Rate (%) |
---|---|
Headache | 10 |
Nausea | 5 |
Dizziness | 7 |
Mecanismo De Acción
Acitazanolast ejerce sus efectos inhibiendo la liberación de histamina y leucotrienos de los mastocitos. Bloquea los canales de calcio esenciales para la entrada de iones calcio a la célula, un paso crítico para la activación de los mastocitos. Al prevenir esta entrada, el fármaco detiene la cascada de eventos que conducen a la liberación de histamina y otros mediadores proinflamatorios .
Comparación Con Compuestos Similares
Acitazanolast es único en su doble inhibición de la liberación de histamina y leucotrienos. Los compuestos similares incluyen:
Pemirolast: Otro estabilizador de mastocitos que inhibe la liberación de histamina.
Ketotifeno: Un antihistamínico y estabilizador de mastocitos.
Olopatadina: Un antihistamínico que también estabiliza los mastocitos
This compound destaca por su estructura molecular específica y su acción inhibitoria dual, lo que lo convierte en un compuesto valioso en el tratamiento de afecciones alérgicas.
Actividad Biológica
Acitazanolast is a compound recognized for its significant biological activity, particularly in the context of allergic conditions. This article delves into its mechanisms of action, clinical applications, and relevant research findings.
This compound exhibits an antiallergic action primarily through its ability to suppress the release of mediators from mast cells, such as platelet-activating factor , histamine , and leukotrienes . These mediators are crucial in the pathophysiology of allergic reactions. The compound operates based on antigen-antibody interactions, which trigger mast cell degranulation. By inhibiting this process, this compound effectively mitigates symptoms associated with allergic responses, such as conjunctivitis and seasonal allergies .
Clinical Applications
This compound is primarily utilized in the treatment of:
- Allergic Conjunctivitis : A common ocular condition characterized by inflammation of the conjunctiva due to allergens.
- Spring Catarrh : A seasonal allergic condition affecting individuals sensitive to pollen.
The compound is formulated into ophthalmic solutions to provide localized treatment with minimal systemic side effects.
Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety of this compound in clinical settings:
- Efficacy in Allergic Conjunctivitis :
- A randomized controlled trial demonstrated that this compound significantly reduced symptoms of allergic conjunctivitis compared to placebo. Patients reported improvements in ocular itching and redness within minutes of administration.
- Comparison with Other Antiallergic Agents :
Biological Activity Data Table
Study/Trial | Condition | Efficacy Outcome | Adverse Effects |
---|---|---|---|
Randomized Controlled Trial | Allergic Conjunctivitis | Significant reduction in symptoms | Minimal (ocular irritation) |
Comparative Study with Olopatadine | Seasonal Allergies | Comparable efficacy | Lower incidence than control |
Pharmacokinetics and Safety Profile
This compound has been shown to have a favorable pharmacokinetic profile, allowing for effective local concentrations when administered topically. The safety profile is generally acceptable, with most adverse effects being mild and transient. Commonly reported effects include slight irritation upon instillation, which can be minimized through formulation adjustments .
Propiedades
IUPAC Name |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQZJJZGISNFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048732 | |
Record name | Acitazanolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114607-46-4 | |
Record name | Acitazanolast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114607-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acitazanolast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114607464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acitazanolast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACITAZANOLAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y8VJ356G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.